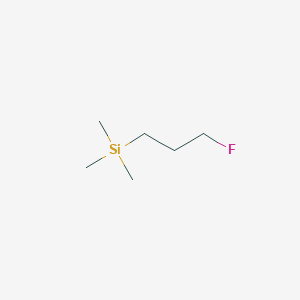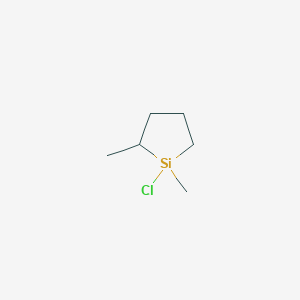
1-Chloro-1,2-dimethylsilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,2-dimethylsilolane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a chlorine atom and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1,2-dimethylsilolane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable reagent under controlled conditions. For instance, the reaction of dimethylchlorosilane with a chlorinating agent such as thionyl chloride (SOCl2) can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-Chloro-1,2-dimethylsilolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: Reduction of this compound can yield silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alkyl or aryl halides, which react under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to achieve the desired reduction.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, which have applications in different fields such as materials science and organic synthesis.
科学的研究の応用
1-Chloro-1,2-dimethylsilolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-Chloro-1,2-dimethylsilolane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is relatively reactive, allowing for substitution reactions to occur readily. The compound can also participate in oxidation and reduction reactions, leading to the formation of different silicon-containing products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the additional methyl group on the silicon atom.
Trimethylchlorosilane: Contains three methyl groups bonded to the silicon atom.
Methyltrichlorosilane: Has three chlorine atoms bonded to the silicon atom.
Uniqueness
1-Chloro-1,2-dimethylsilolane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
55909-50-7 |
|---|---|
分子式 |
C6H13ClSi |
分子量 |
148.70 g/mol |
IUPAC名 |
1-chloro-1,2-dimethylsilolane |
InChI |
InChI=1S/C6H13ClSi/c1-6-4-3-5-8(6,2)7/h6H,3-5H2,1-2H3 |
InChIキー |
WFDDJSQRSRZRSZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC[Si]1(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)

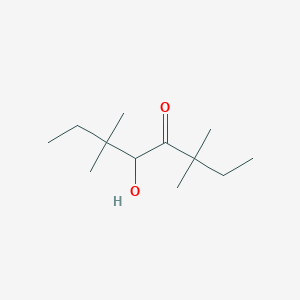
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
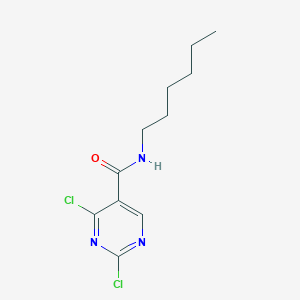
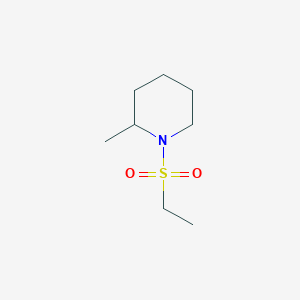
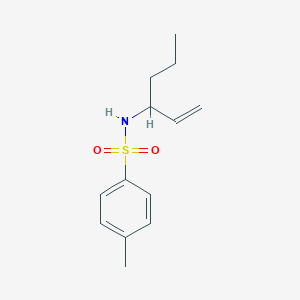
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)

![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
